molecular formula C15H15N3O2 B10912172 4,6-dimethyl-2-oxo-1-{[(E)-phenylmethylidene]amino}-1,2-dihydropyridine-3-carboxamide

4,6-dimethyl-2-oxo-1-{[(E)-phenylmethylidene]amino}-1,2-dihydropyridine-3-carboxamide

Cat. No.: B10912172
M. Wt: 269.30 g/mol
InChI Key: CDIVWYKPAYBDCI-RQZCQDPDSA-N
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Description

4,6-dimethyl-2-oxo-1-{[(E)-phenylmethylidene]amino}-1,2-dihydropyridine-3-carboxamide is a complex organic compound with a unique structure that includes a pyridine ring, a carboxamide group, and a phenylmethylidene substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-dimethyl-2-oxo-1-{[(E)-phenylmethylidene]amino}-1,2-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of cyanothioacetamide with acetaldehyde and a suitable amine, followed by cyclization and oxidation steps . The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The use of continuous flow reactors can also be explored to enhance efficiency and scalability. Purification steps such as recrystallization or chromatography are essential to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4,6-dimethyl-2-oxo-1-{[(E)-phenylmethylidene]amino}-1,2-dihydropyridine-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxylated compounds.

Scientific Research Applications

4,6-dimethyl-2-oxo-1-{[(E)-phenylmethylidene]amino}-1,2-dihydropyridine-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,6-dimethyl-2-oxo-1-{[(E)-phenylmethylidene]amino}-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,6-dimethyl-2-oxo-1-{[(E)-phenylmethylidene]amino}-1,2-dihydropyridine-3-carboxamide is unique due to its phenylmethylidene substituent, which imparts distinct chemical and biological properties. This differentiates it from other similar compounds, making it a valuable molecule for specific applications in research and industry.

Properties

Molecular Formula

C15H15N3O2

Molecular Weight

269.30 g/mol

IUPAC Name

1-[(E)-benzylideneamino]-4,6-dimethyl-2-oxopyridine-3-carboxamide

InChI

InChI=1S/C15H15N3O2/c1-10-8-11(2)18(15(20)13(10)14(16)19)17-9-12-6-4-3-5-7-12/h3-9H,1-2H3,(H2,16,19)/b17-9+

InChI Key

CDIVWYKPAYBDCI-RQZCQDPDSA-N

Isomeric SMILES

CC1=CC(=C(C(=O)N1/N=C/C2=CC=CC=C2)C(=O)N)C

Canonical SMILES

CC1=CC(=C(C(=O)N1N=CC2=CC=CC=C2)C(=O)N)C

Origin of Product

United States

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